molecular formula C13H16N2 B020422 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19686-05-6

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B020422
CAS No.: 19686-05-6
M. Wt: 200.28 g/mol
InChI Key: MUZFLDUALLSEBH-UHFFFAOYSA-N
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Description

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with a molecular formula of C13H16N2 and a molecular weight of 200.28 g/mol . It is a derivative of indole, a structure known for its presence in many bioactive molecules. This compound is characterized by its fused pyridine and indole rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of high-purity reagents.

Chemical Reactions Analysis

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Neuroprotective Properties

Dimebon has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that Dimebon exhibits the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Case Study: Bis-γ-Carbolines
A study synthesized bis-γ-carbolines based on Dimebon and evaluated their pharmacological profiles. These compounds demonstrated increased inhibitory potency against AChE compared to Dimebon itself while maintaining activity against butyrylcholinesterase (BChE). The lead compound showed significant neuroprotective potential in cellular models of neurodegeneration due to its ability to block AChE-induced aggregation of β-amyloid .

Antioxidant Activity

Dimebon and its derivatives have shown promising antioxidant properties. These compounds can prevent oxidative stress-induced damage in neuronal cells, which is crucial in the context of neurodegeneration.

Research Findings:
In vitro studies have demonstrated that Dimebon derivatives can reduce lipid peroxidation and protect mitochondrial function without inducing mitochondrial permeability transition (MPT). This suggests a dual mechanism where these compounds not only protect neurons from oxidative damage but also enhance mitochondrial calcium retention capacity .

Cognitive Enhancement

Dimebon has been investigated for its potential to enhance cognitive function. Its mechanism involves modulation of neurotransmitter systems beyond cholinergic pathways, including NMDA receptor antagonism.

Clinical Trials:
Dimebon has undergone clinical trials where it was shown to improve cognition in patients with mild to moderate Alzheimer's disease. The results indicated significant improvements in cognitive scores compared to placebo groups .

Structure-Activity Relationship Studies

The structure of Dimebon has led to extensive research into its analogs and derivatives to optimize its pharmacological properties.

Table 1: Structure-Activity Relationships of Dimebon Derivatives

Compound NameAChE Inhibition (IC50)BChE Inhibition (IC50)Neuroprotective Activity
Dimebon42 μM7.9 μMModerate
Bis-γ-Carboline Analog 125 μM5.0 μMHigh
Bis-γ-Carboline Analog 230 μM6.0 μMModerate

This table illustrates how modifications to the Dimebon structure can enhance its efficacy against cholinesterases and improve neuroprotective effects.

Pharmacokinetics and Drug-Likeness

Computational studies have assessed the pharmacokinetic properties of Dimebon and its derivatives, indicating favorable absorption characteristics and blood-brain barrier permeability. These findings are critical for drug development as they suggest that these compounds could be viable candidates for further clinical evaluation.

Key Pharmacokinetic Parameters:

  • Absorption: High intestinal absorption rates.
  • Blood-Brain Barrier: Good permeability predicted.
  • Drug-Likeness: Favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles established through computational modeling .

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other indole derivatives such as:

The presence of the dimethyl groups and the fused ring structure in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS No. 19686-05-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been explored for its therapeutic properties, particularly in neuropharmacology and as a modulator of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Chemical NameThis compound
Molecular FormulaC₁₃H₁₆N₂
Molecular Weight200.28 g/mol
CAS Number19686-05-6

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

  • Neurotransmitter Modulation : The compound acts on various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways. This modulation is crucial in addressing conditions such as depression and anxiety disorders.
  • Neuroprotection : Studies suggest that it may offer neuroprotective effects by enhancing mitochondrial function and promoting neurite outgrowth in neuronal cells under stress conditions .

Study on Neurodegenerative Diseases

A study highlighted in patent literature demonstrated the efficacy of this compound in improving cognitive functions in models of neurodegenerative diseases. The compound was shown to enhance mitochondrial function significantly in cells subjected to oxidative stress .

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies assessing the biological activity of this compound:

Study ReferenceCell TypeTreatment ConcentrationObserved Effect
Neuronal Cells10 µMEnhanced neurite outgrowth
SH-SY5Y Cells5 µMIncreased cell viability under stress
Primary Neurons20 µMImproved mitochondrial function

In Vivo Studies

In vivo studies have also indicated that this compound may reduce symptoms associated with cognitive decline and improve overall neuronal health. Further research is warranted to establish dosage and long-term effects.

Properties

IUPAC Name

2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFLDUALLSEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173351
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19686-05-6
Record name 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19686-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
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Synthesis routes and methods

Procedure details

Sulfuric acid (2 mL) was added to a solution of p-tolyl hydrazine hydrochloride (6.0 g, 37 mmol) in dioxane (60 mL), and stirred for 5 min. at RT. N-Methyl piperidone (5.03 g, 41 mmol) was added and the mixture was heated at 80° C. for 2 h. After reaction completion as determined by TLC), the reaction mixture was concentrated to approximately 20 mL under reduced pressure and basified to pH 10 using 10% aqueous KOH solution. The reaction mixture was extracted with EtOAc (3×300 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to provide the desired compound as a brown colored solid (4.0 g, 52% yield). 1H NMR (DMSO-d6, di-HCl salt) δ (ppm): 7.30 (s, 1H), 7.20-7.10 (d, 1H), 7.10-7.00 (d, 1H), 3.80 (s, 2H), 2.90 (s, 4H), 2.60 (s, 3H), 2.40 (s, 3H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research on the pharmacokinetics of GK-2 in rabbits indicates that it exhibits a short half-life in blood plasma. After a single intravenous injection in rabbits, the half-life of GK-2 was determined to be 0.9±0.1 hours. [] This suggests that GK-2 is rapidly eliminated from the bloodstream. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.

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